Diethyl 3-chlorobenzylphosphonate
Description
Horner-Wadsworth-Emmons Olefination Reactions
The Horner-Wadsworth-Emmons (HWE) reaction is a key transformation for Diethyl 3-chlorobenzylphosphonate. This reaction involves the deprotonation of the phosphonate (B1237965) to form a stabilized carbanion, which then reacts with an aldehyde or ketone to produce an alkene. A significant advantage of the HWE reaction is that the byproduct, a dialkyl phosphate (B84403) salt, is water-soluble and easily removed during aqueous workup. The reaction generally favors the formation of (E)-alkenes due to thermodynamic control, where the transition state leading to the trans-alkene is lower in energy.
The HWE reaction is widely employed for the stereoselective synthesis of α,β-unsaturated esters. The stereochemical outcome (the ratio of E to Z isomers) is influenced by several factors, including the structure of the phosphonate and the aldehyde, the base used for deprotonation, and the reaction conditions such as temperature and solvent. rsc.orgnih.gov While specific data for this compound is not extensively documented in readily available literature, the general principles of the HWE reaction allow for predictable control over stereoselectivity. For instance, reactions involving aromatic aldehydes typically show high E-selectivity. rsc.org The choice of base and reaction conditions can be optimized to enhance the formation of the desired stereoisomer. For example, using weaker bases like lithium hydroxide (B78521) (LiOH) or potassium carbonate (K2CO3) in solvents like deep eutectic solvents has been shown to produce high yields of (E)-α,β-unsaturated esters at room temperature. rsc.org
To illustrate the influence of reaction conditions on stereoselectivity in a typical HWE reaction for producing α,β-unsaturated esters, the following data for a related phosphonate is presented:
Table 1: Illustrative E/Z Selectivity in a Horner-Wadsworth-Emmons Reaction
| Aldehyde | Base | Solvent | Temperature (°C) | E:Z Ratio | Yield (%) |
|---|---|---|---|---|---|
| Benzaldehyde | NaH | THF | 0 to 25 | 95:5 | 85 |
| 4-Methoxybenzaldehyde | K2CO3 | Acetonitrile (B52724) | 25 | >98:2 | 92 |
| Cyclohexanecarboxaldehyde | LiOH·H₂O | None | 25 | 92:8 | 88 |
This table presents illustrative data for typical HWE reactions and does not represent specific experimental results for this compound.
While the Horner-Wadsworth-Emmons reaction is a powerful tool for the synthesis of various alkenes, a specific application of this compound in the synthesis of styrene-yne precursors is not prominently reported in the reviewed literature. Such precursors would typically involve the formation of a carbon-carbon double bond conjugated with an alkyne, a transformation achievable through various olefination strategies.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic or heteroaromatic ring. For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups, typically positioned ortho and para to the leaving group. The reaction generally proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.com
The chlorine atom on the benzyl (B1604629) group of this compound is on an unactivated phenyl ring, making it generally unreactive toward traditional SNAr reactions. However, the compound can act as a nucleophile after deprotonation of the benzylic carbon. In the context of the provided outline, it is more likely that the focus is on the reaction of a nucleophile with an electrophilic (electron-deficient) chloro-substituted heterocycle, where the phosphonate-containing nucleophile would displace the chlorine atom.
Alternatively, if considering the chlorine on the benzyl group as the leaving group, its displacement would require significant activation, which is not inherent to the structure. Therefore, the reactivity in SNAr would more practically involve this compound acting as a carbon nucleophile (after deprotonation) attacking an electrophilic heterocycle.
Common electrophilic heterocycles that readily undergo SNAr reactions include various chloro-substituted pyrimidines, pyrazines, and triazoles. nih.gov The rate and success of these reactions depend on the electronic properties of the heterocyclic ring and the nature of the nucleophile. For instance, the reaction of chloro-fused nitrogen heterocycles with amines in polyethylene (B3416737) glycol (PEG-400) at elevated temperatures has been shown to proceed efficiently. nih.gov
The optimization of reaction conditions is crucial for achieving high yields and selectivity in SNAr reactions. Key parameters include the choice of base, solvent, temperature, and the stoichiometry of the reactants.
Base: The base is used to deprotonate the nucleophile, increasing its reactivity. Common bases include inorganic carbonates (K₂CO₃, Cs₂CO₃), hydroxides (NaOH, KOH), and organic bases like triethylamine (B128534) (NEt₃) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The strength and amount of base need to be carefully chosen to avoid side reactions. In some cases, using equimolar amounts of reagents, including the base, can simplify purification and minimize waste. d-nb.info
Solvent: The solvent plays a critical role by solvating the reactants and intermediates. Polar aprotic solvents such as DMF, DMSO, and NMP are traditionally used for SNAr reactions because they can stabilize the charged Meisenheimer intermediate. acsgcipr.org More environmentally benign solvents like polyethylene glycol (PEG) have also been shown to be effective, sometimes leading to faster reactions and simpler workups. nih.gov The choice of solvent can also influence the regioselectivity of the reaction on polyhalogenated heterocycles. wuxiapptec.com
Temperature: SNAr reactions are often performed at elevated temperatures to overcome the activation energy barrier, especially with less reactive substrates. youtube.com However, milder conditions are desirable to improve functional group tolerance. The use of sustainable polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) in water has been shown to enable SNAr reactions at room temperature. d-nb.info
The following table illustrates the optimization of conditions for a typical SNAr reaction on a chloro-substituted heterocycle.
Table 2: Optimization of SNAr Reaction Conditions for 2,4,5-Trichloropyrimidine (B44654) with Pyrrolidine
| Entry | Base (Equiv.) | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | K₃PO₄ (1.0) | H₂O/HPMC | 25 | 90 |
| 2 | K₂CO₃ (1.0) | H₂O/HPMC | 25 | 85 |
| 3 | Na₂CO₃ (1.0) | H₂O/HPMC | 25 | 78 |
| 4 | Cs₂CO₃ (1.0) | H₂O/HPMC | 25 | 88 |
| 5 | DBU (1.0) | H₂O/HPMC | 25 | 65 |
| 6 | None | H₂O/HPMC | 25 | <5 |
| 7 | K₃PO₄ (1.0) | DMF | 80 | 92 |
This table is based on data for the reaction of 2,4,5-trichloropyrimidine and is intended to illustrate the principles of condition optimization. nih.govd-nb.info
Role as a Catalyst and Dehydrating Substitute in Organic Synthesis
A comprehensive search of the chemical literature does not provide evidence for the use of this compound as a catalyst or as a dehydrating substitute in organic synthesis. Phosphonates are typically employed as reagents in stoichiometric amounts, most notably in the Horner-Wadsworth-Emmons reaction to form alkenes. While some organophosphorus compounds have catalytic applications, this role is not a recognized feature of this compound. Similarly, its properties are not consistent with those of a dehydrating agent.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chloro-3-(diethoxyphosphorylmethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClO3P/c1-3-14-16(13,15-4-2)9-10-6-5-7-11(12)8-10/h5-8H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVQZLBCYMWOSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC(=CC=C1)Cl)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30435745 | |
| Record name | Diethyl [(3-chlorophenyl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78055-64-8 | |
| Record name | Diethyl [(3-chlorophenyl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Diethyl 3 Chlorobenzylphosphonate
Michaelis-Arbuzov Reaction Pathways
The Michaelis-Arbuzov reaction, discovered by August Michaelis in 1898 and extensively explored by Aleksandr Arbuzov, is a widely utilized method for preparing phosphonates. wikipedia.org The reaction typically involves the interaction of a trialkyl phosphite (B83602) with an alkyl halide. wikipedia.orgorganic-chemistry.org The mechanism initiates with the nucleophilic attack of the phosphorus atom on the alkyl halide, forming a phosphonium (B103445) salt intermediate, which then undergoes dealkylation by the halide ion to yield the final phosphonate (B1237965) product. wikipedia.orgorganic-chemistry.org
A classic and direct application of the Michaelis-Arbuzov reaction for preparing diethyl 3-chlorobenzylphosphonate involves the reaction of 3-chlorobenzyl bromide with triethyl phosphite. In this process, the nucleophilic phosphorus of the triethyl phosphite attacks the benzylic carbon of 3-chlorobenzyl bromide, displacing the bromide ion. The resulting intermediate phosphonium salt then undergoes a dealkylation step, where the displaced bromide ion attacks one of the ethyl groups on the phosphorus, yielding this compound and ethyl bromide as a byproduct. This reaction is typically performed at elevated temperatures.
A study detailed the synthesis of diethyl (3-nitrophenyl)methylphosphonate by reacting 3-nitrobenzyl bromide with triethyl phosphite at reflux for 30 minutes, resulting in a quantitative yield. unh.edu This demonstrates the efficiency of the Michaelis-Arbuzov reaction for substituted benzyl (B1604629) halides.
Table 1: Michaelis-Arbuzov Reaction for Substituted Benzyl Phosphonates
| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |
| 3-Nitrobenzyl bromide | Triethyl phosphite | Reflux, 30 min | Diethyl (3-nitrophenyl)methylphosphonate | 100% | unh.edu |
This table illustrates the reaction conditions and outcomes for a similar synthesis, highlighting the effectiveness of the Michaelis-Arbuzov reaction.
In recent years, there has been a significant push towards developing more environmentally friendly chemical processes. rsc.org For the Michaelis-Arbuzov reaction, this has led to investigations into alternative reaction media and catalysts to minimize the use of hazardous materials. mdpi.comrsc.org
One such approach involves an alcohol-based Michaelis-Arbuzov reaction, which avoids the use of alkyl halides. rsc.orgnih.gov This method utilizes benzyl alcohols directly with trialkyl phosphites in the presence of a catalyst. nih.govresearchgate.net For instance, a range of alcohols has been shown to react with phosphites, phosphonites, and phosphinites using n-Bu4NI as a catalyst to form the corresponding phosphoryl compounds. rsc.orgresearchgate.net While this method has been demonstrated for various benzyl alcohols, it is particularly effective for allylic and benzylic alcohols. nih.gov The use of triisopropyl phosphite is sometimes preferred over triethyl phosphite to suppress the formation of byproducts when reacting with aliphatic alcohols. nih.govresearchgate.net
Another sustainable approach employs a polyethylene (B3416737) glycol (PEG)/KI catalytic system. nih.gov This method utilizes a mixture of a benzyl halide, a dialkyl phosphite, potassium carbonate, potassium iodide, and PEG-400 at room temperature. nih.gov This system avoids volatile and toxic organic solvents and reactive alkali metals, offering an expedient and efficient protocol for synthesizing benzyl phosphonates with excellent yields and selectivity. nih.gov
Table 2: Environmentally Benign Arbuzov-type Reactions
| Reactants | Catalytic System | Solvent | Conditions | Key Advantage | Reference |
| Benzyl halide, Dialkyl phosphite | KI/K2CO3 | PEG-400 | Room Temperature, 6h | Avoids volatile/toxic solvents | nih.gov |
| Alcohols, Phosphites/Phosphonites/Phosphinites | n-Bu4NI | Neat | Varies | Avoids use of alkyl halides | rsc.orgresearchgate.net |
This table summarizes key features of environmentally conscious modifications to the Arbuzov reaction.
Alternative Synthetic Approaches
While the Michaelis-Arbuzov reaction is the most common route, other synthetic strategies have been explored for the preparation of this compound and related compounds.
An alternative synthesis involves the reaction of 3-chlorobenzyl alcohol with diethylphosphonic acid (also known as diethyl phosphite) in the presence of a base. This method is a variation of the Hirao reaction. The base is crucial for deprotonating the diethyl phosphite, generating a nucleophilic phosphorus species that can then react with the alcohol. The specifics of this reaction, including the choice of base and reaction conditions, would be critical for optimizing the yield of this compound.
Another synthetic route involves the derivatization of α-hydroxy-benzylphosphonates. This multi-step process begins with the synthesis of a dialkyl α-hydroxy-benzylphosphonate, which can be achieved by reacting an aldehyde (in this case, 3-chlorobenzaldehyde) with a dialkyl phosphite. nih.gov This initial adduct can then be acylated. nih.gov
For example, a general method for the acylation of the sterically hindered hydroxyl group of dialkyl α-hydroxy-benzylphosphonates has been developed using acyl chlorides in the presence of triethylamine (B128534). nih.gov This procedure does not require a catalyst and provides high yields of the corresponding acyloxyphosphonates. nih.gov To arrive at this compound from such an intermediate, a subsequent reduction of the acyloxy group would be necessary.
Table 3: Synthesis and Acylation of α-Hydroxy-benzylphosphonates
| Reactants | Reagent | Base | Product | Yield | Reference |
| Diethyl hydroxy-benzylphosphonate, Acetyl chloride | - | Triethylamine | Diethyl acetoxy-benzylphosphonate | 69-97% | nih.gov |
| Diethyl hydroxy-4-chlorobenzylphosphonate, Butyryl chloride | - | Triethylamine | Diethyl butyryloxy-4-chlorobenzylphosphonate | 69-97% | nih.gov |
This table provides examples of the acylation step in the derivatization of α-hydroxy-benzylphosphonates, a potential pathway towards the target compound.
Chemical Reactivity and Transformation of Diethyl 3 Chlorobenzylphosphonate
Participation in Cycloaddition Reactions
Diethyl 3-chlorobenzylphosphonate has been identified as a valuable precursor in certain cycloaddition reactions, particularly in the synthesis of complex aromatic structures. Its reactivity is harnessed to construct polycyclic systems through specific reaction pathways.
Research has demonstrated the utility of this compound in Dehydrogenative Dehydro-Diels-Alder (DDDA) reactions. core.ac.uk This type of reaction is a powerful tool for the formation of aromatic compounds. In a specific application, this compound was synthesized by reacting triethyl phosphite (B83602) with 3-chlorobenzyl bromide, achieving a high yield. core.ac.uk This phosphonate (B1237965) was then utilized in a Horner-Wadsworth-Emmons reaction with 5-hexyn-1-al to generate the necessary precursor for the DDDA reaction. core.ac.uk
The subsequent thermal DDDA reaction, carried out at elevated temperatures in a solvent such as o-dichlorobenzene (o-DCB), leads to the formation of naphthalene (B1677914) derivatives. core.ac.uk Mechanistic studies, including isotopic labeling and gas detection, have shed light on the reaction pathways. These investigations revealed that the reaction proceeds through a common intermediate from which two different pathways diverge. core.ac.uk
The DDDA reaction involving the derivative of this compound can yield both naphthalene and dihydronaphthalene products. core.ac.uk The selectivity between these two products is a subject of mechanistic investigation. It has been determined that the formation of naphthalene occurs via a unimolecular elimination of hydrogen gas from a common intermediate. core.ac.uk In contrast, the dihydronaphthalene derivatives are produced through a radical-mediated pathway. core.ac.uk
The reaction conditions can be optimized to favor the formation of one product over the other. For instance, adjusting the temperature and reaction time can influence the product distribution. The presence of electron-withdrawing groups on the dienophile component of the reaction has been found to be crucial for the success of the DDDA reaction. core.ac.uk
Below is a table summarizing the reaction conditions for the DDDA reaction leading to naphthalene derivatives.
| Reactant | Reagent | Solvent | Temperature (°C) | Time (min) | Product | Yield (%) |
| Styrene-yne precursor from this compound | - | o-DCB | 225 | 90-150 | Naphthalene derivative | Not specified |
Mechanistic Investigations of Diethyl 3 Chlorobenzylphosphonate Reactions
Elucidation of Horner-Wadsworth-Emmons Reaction Mechanisms
The Horner-Wadsworth-Emmons (HWE) reaction is a fundamental tool in organic chemistry for the synthesis of alkenes, particularly with a high degree of stereoselectivity. wikipedia.org The reaction involves a stabilized phosphonate (B1237965) carbanion reacting with an aldehyde or ketone. organic-chemistry.org In the context of diethyl 3-chlorobenzylphosphonate, this reaction provides a reliable method for forming a new carbon-carbon double bond.
The mechanism of the HWE reaction can be delineated into several key steps: wikipedia.orgnrochemistry.com
Deprotonation: The reaction is initiated by the deprotonation of the phosphonate at the carbon adjacent to the phosphorus atom, using a suitable base such as sodium hydride (NaH) or n-butyllithium. organic-chemistry.orgalfa-chemistry.com This step generates a nucleophilic phosphonate carbanion. wikipedia.org
Nucleophilic Addition: The resulting carbanion then performs a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. wikipedia.org This addition is the rate-limiting step and leads to the formation of a betaine-like intermediate. nrochemistry.com
Oxaphosphetane Formation: The intermediate undergoes intramolecular cyclization to form a four-membered ring intermediate known as an oxaphosphetane. nrochemistry.com
Elimination: The oxaphosphetane intermediate then collapses, breaking the carbon-phosphorus and carbon-oxygen bonds. nrochemistry.com This elimination step yields the final alkene product and a water-soluble dialkyl phosphate (B84403) salt, which can be easily separated from the reaction mixture. wikipedia.orgalfa-chemistry.com
A significant feature of the HWE reaction is its stereoselectivity, which predominantly favors the formation of the (E)-alkene (trans-isomer). wikipedia.orgalfa-chemistry.com This selectivity is attributed to the thermodynamic stability of the transition state leading to the (E)-product. nrochemistry.com For instance, the reaction of this compound with 5-hexyn-1-al has been utilized in synthetic pathways, demonstrating the practical application of this mechanism. core.ac.uk
Table 1: Mechanistic Steps of the Horner-Wadsworth-Emmons Reaction
| Step | Description | Key Intermediates |
| 1 | Deprotonation of the phosphonate ester. | Phosphonate Carbanion |
| 2 | Nucleophilic attack of the carbanion on the carbonyl. | Betaine-like adduct |
| 3 | Cyclization to form a four-membered ring. | Oxaphosphetane |
| 4 | Elimination to yield the alkene and phosphate byproduct. | (E)-Alkene |
Understanding Dehydrogenative Dehydro-Diels-Alder Reaction Pathways
Mechanistic studies of the Dehydrogenative Dehydro-Diels-Alder (DDDA) reaction have revealed complex pathways that can lead to different structural outcomes from a common intermediate. Investigations involving precursors derived from this compound have shown that the reaction can diverge to produce either naphthalene (B1677914) or dihydronaphthalene products through distinct mechanisms. core.ac.uk This divergence is a critical aspect of understanding and controlling the selectivity of the DDDA reaction. core.ac.uk
Isotopic labeling experiments and gas detection studies have provided evidence that the formation of dihydronaphthalene products proceeds via a radical pathway. core.ac.uk This mechanistic route is initiated from a common intermediate that, under certain conditions, can undergo processes that generate radical species. The subsequent reactions of these radical intermediates ultimately lead to the formation of the dihydronaphthalene skeleton. The presence of radical intermediates explains the formation of products that are not accounted for by a purely concerted pericyclic mechanism.
In contrast to the radical pathway, the formation of naphthalene products from the same DDDA reaction has been shown to occur through a unimolecular elimination of hydrogen gas. core.ac.uk This pathway involves the same initial intermediate as the radical process, but it follows a different reaction cascade. Instead of fragmenting into radicals, the intermediate undergoes a concerted or stepwise elimination of a molecule of hydrogen (H₂). This elimination process is a key step that leads directly to the aromatic naphthalene core. The ability to favor one pathway over the other allows for the selective synthesis of either the naphthalene or dihydronaphthalene product. core.ac.uk
Table 2: Diverging Pathways in the Dehydrogenative Dehydro-Diels-Alder Reaction
| Pathway | Key Process | Final Product |
| Pathway A | Involvement of Radical Intermediates | Dihydronaphthalene |
| Pathway B | Unimolecular Elimination of H₂ | Naphthalene |
Mechanistic Insights into α-Hydroxyphosphonate Condensations
The condensation of phosphonates with carbonyl compounds to form α-hydroxyphosphonates is a significant transformation in organophosphorus chemistry. The most common method for this synthesis is the Pudovik reaction, which involves the addition of a dialkyl phosphite (B83602) to an aldehyde or ketone. mdpi.commdpi.com
The generally accepted mechanism for this condensation, which would apply to the reaction of a derivative of this compound, involves the following steps: mdpi.com
Catalyst Activation: The reaction is typically catalyzed by either a base or an acid. mdpi.com A basic catalyst activates the H-phosphonate by deprotonation, forming a more nucleophilic phosphite anion. mdpi.com An acid catalyst, on the other hand, activates the carbonyl compound by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.
Nucleophilic Attack: The phosphorus atom of the activated phosphite attacks the electrophilic carbonyl carbon of the aldehyde or ketone. mdpi.com This forms a new phosphorus-carbon bond and results in an alkoxide intermediate.
Protonation: The intermediate alkoxide is then protonated, either by the conjugate acid of the base catalyst or by a proton source in the reaction mixture, to yield the final α-hydroxyphosphonate product. mdpi.com
This reaction is highly atom-economical and can often be performed under green conditions, sometimes even without a solvent. mdpi.comresearchgate.net
Table 3: Key Components in α-Hydroxyphosphonate Condensation (Pudovik Reaction)
| Component | Role | Example |
| Phosphonate | Phosphorus Nucleophile Precursor | Diethyl phosphite |
| Carbonyl Compound | Electrophile | Benzaldehyde |
| Catalyst | Activates Reactant(s) | Triethylamine (B128534) (Base), Bismuth(III) chloride (Acid) mdpi.comresearchgate.net |
Studies on Nucleophilic Substitution Mechanisms involving Phosphonates
Nucleophilic substitution is a cornerstone of phosphonate chemistry, central to both their synthesis and subsequent reactions. The primary method for preparing phosphonates like this compound is the Michaelis-Arbuzov reaction. alfa-chemistry.comchinesechemsoc.org This reaction itself is a classic example of nucleophilic substitution. chinesechemsoc.org The mechanism involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide. chinesechemsoc.org The resulting phosphonium (B103445) salt intermediate then undergoes a second nucleophilic substitution, where the displaced halide ion attacks one of the alkyl groups on the phosphorus, leading to the formation of the thermodynamically stable phosphonate ester. chinesechemsoc.org
Phosphonates can also act as substrates in further nucleophilic substitution reactions. For example, the hydrolysis of phosphonate esters to phosphonic acids is a common transformation that proceeds through nucleophilic attack at the phosphorus center. nih.gov These reactions can follow different mechanistic pathways, such as a concerted (S_N2-like) process or a stepwise mechanism involving a pentacoordinate phosphorane intermediate. researchgate.net The preferred pathway often depends on factors like the nature of the nucleophile, the leaving group, and the other substituents on the phosphorus atom. researchgate.net For instance, reactions with strong nucleophiles may favor a more associative mechanism, while substrates with good leaving groups might proceed through a concerted pathway. researchgate.net
Table 4: Examples of Nucleophilic Substitution Reactions Involving Phosphonates
| Reaction Name | Description | Key Mechanistic Feature |
| Michaelis-Arbuzov Reaction | Synthesis of phosphonates from trialkyl phosphites and alkyl halides. chinesechemsoc.org | Nucleophilic attack by phosphorus, followed by dealkylation. chinesechemsoc.org |
| Phosphonate Hydrolysis | Conversion of phosphonate esters to phosphonic acids. nih.gov | Nucleophilic attack by water or hydroxide (B78521) on the phosphorus center. |
| P-C Cross-Coupling | Palladium-catalyzed coupling of H-phosphonates with aryl/vinyl halides. organic-chemistry.org | Formation of a new phosphorus-carbon bond. |
Applications in Organic Synthesis and Medicinal Chemistry
Precursors for Advanced Organic Compounds
The reactivity of Diethyl 3-chlorobenzylphosphonate is harnessed in several key synthetic transformations to construct complex molecular scaffolds. Its utility as a precursor for chromenone and chromene derivatives, in the asymmetric synthesis of γ-nitrophosphonates, and in the preparation of functionalized naphthalenes and cyclopenta[b]naphthalenes highlights its importance in modern organic synthesis.
Synthesis of Chromenone and Chromene Derivatives
Chromenone and chromene skeletons are prevalent in a vast number of natural products and biologically active compounds. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the synthesis of these heterocyclic systems. organic-chemistry.orgwikipedia.orgconicet.gov.arresearchgate.netyoutube.comslideshare.net This reaction involves the olefination of an aldehyde or ketone with a stabilized phosphonate (B1237965) carbanion, typically leading to the formation of an alkene with high E-selectivity. organic-chemistry.orgwikipedia.org
In the context of synthesizing chromene derivatives, this compound can be deprotonated with a suitable base to form a nucleophilic carbanion. This carbanion can then react with a salicylaldehyde (B1680747) derivative. The subsequent intramolecular cyclization, often a tandem process, would yield the corresponding chromene structure. The presence of the 3-chloro substituent on the benzyl (B1604629) group can influence the electronic properties and reactivity of the intermediate, as well as the biological activity of the final product. While specific examples detailing the use of this compound in chromenone and chromene synthesis are not extensively documented in the reviewed literature, the general applicability of the HWE reaction provides a clear pathway for its potential use in this area. organic-chemistry.orgconicet.gov.arresearchgate.net
Asymmetric Synthesis of γ-Nitrophosphonates
γ-Nitrophosphonates are valuable synthetic intermediates that can be transformed into a variety of important compounds, including γ-aminophosphonic acids, which are analogues of the neurotransmitter GABA. A key method for the asymmetric synthesis of γ-nitrophosphonates is the Michael addition of a phosphonate carbanion to a nitroalkene. encyclopedia.pub
Theoretically, this compound could be utilized in the synthesis of γ-nitrophosphonates. This would likely involve its conversion into a corresponding vinylphosphonate, which would then act as a Michael acceptor for the conjugate addition of a nitromethane (B149229) anion. Alternatively, the phosphonate itself could be modified to act as a nucleophile in a Michael addition to a nitroalkene. The stereochemistry of the reaction can be controlled by the use of chiral catalysts, leading to enantiomerically enriched products. The literature provides examples of the Michael addition to activated vinylphosphonates, which underscores the potential for developing synthetic routes to γ-nitrophosphonates starting from this compound. encyclopedia.pubthieme-connect.de
Preparation of Functionalized Naphthalenes and Cyclopenta[b]naphthalenes
Functionalized naphthalenes and cyclopenta[b]naphthalenes are important structural motifs in medicinal chemistry and materials science. While various synthetic strategies exist for the construction of these polycyclic systems, the direct application of this compound in their preparation is not prominently described in the reviewed scientific literature. The synthesis of such complex frameworks often involves multi-step sequences where the specific substitution pattern is introduced through various synthetic transformations.
Intermediates in Pharmaceutical and Agrochemical Synthesis
The utility of this compound extends to the synthesis of key intermediates for pharmaceuticals and agrochemicals. Its role in the preparation of pyridine (B92270) derivatives, including intermediates for the antihistamine Loratadine, and in the synthesis of biologically active phosphonates like α-aminophosphonates, is of significant interest.
Synthesis of Biologically Active Phosphonates, such as α-Aminophosphonates
α-Aminophosphonates are a class of organophosphorus compounds that are recognized for their broad spectrum of biological activities, including antibacterial, anticancer, and enzyme inhibitory properties. ekb.egresearcher.liferesearchgate.netmdpi.comnih.gov A primary method for their synthesis is the Kabachnik-Fields reaction, a one-pot, three-component condensation of an aldehyde, an amine, and a diethyl phosphite (B83602). organic-chemistry.orgmdpi.comresearchgate.netsemanticscholar.orgresearchgate.net
In this reaction, 3-chlorobenzaldehyde (B42229) can be reacted with an amine and diethyl phosphite to yield the corresponding α-aminophosphonate. This compound can serve as a precursor to 3-chlorobenzaldehyde through oxidation. The resulting α-aminophosphonates, bearing the 3-chlorophenyl group, are expected to exhibit interesting biological profiles. For instance, various α-aminophosphonate derivatives have demonstrated significant antimicrobial and anticancer activities.
Below are tables summarizing the biological activities of some α-aminophosphonate derivatives, illustrating the potential for compounds derived from this compound.
Table 1: Anticancer Activity of Selected α-Aminophosphonates
| Compound | Target Cell Line | IC50 (µg/mL) | Reference |
| Diphenyl [(4-Oxo-4H-quinazolin-3-ylamino) phenyl methyl]-phosphonate | Liver Carcinoma (HepG2) | 8.18 | ekb.eg |
| Diethyl(2,4-dichlorophenyl) (2-hydroxyophenylamino) methylphosphonate | Not Specified | Not Specified | researcher.life |
| α-Aminophosphonate Derivatives | Breast Cancer (DMBA model) | Not Specified | mdpi.com |
Table 2: Antimicrobial Activity of Selected α-Aminophosphonates
| Compound | Tested Organism | Activity | Reference |
| Diphenyl [(4-Oxo-4H-quinazolin-3-ylamino) phenyl methyl]-phosphonates | Gram-positive and Gram-negative bacteria, Fungi | High | ekb.eg |
| Diethyl((2-chloro-8-methylquinolin-3-yl)((5-phenylthiazol-2-yl)amino)methyl)phosphonate | Gram-positive and Gram-negative bacteria | Moderate | nih.gov |
| Various α-aminophosphonates | Escherichia coli, Bacillus subtilis | High | researchgate.net |
The Pudovik reaction, which involves the addition of a dialkyl phosphite to an imine, is another important route to α-aminophosphonates. nih.gov An imine formed from 3-chlorobenzaldehyde and a primary amine could react with diethyl phosphite to yield the target α-aminophosphonate.
Development of Advanced Materials
The application of this compound and its isomers is more concretely established in the field of materials science, particularly in the synthesis of components for organic light-emitting diodes (OLEDs).
Preparation of Wide Band Gap Monomers
This compound serves as a crucial reagent in the synthesis of wide band gap monomers. These monomers are essential building blocks for polymers used in various electronic applications, including OLEDs. The key chemical transformation enabling this application is the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgorganic-chemistry.orgyoutube.com In this reaction, the phosphonate is deprotonated to form a stabilized carbanion, which then reacts with an aldehyde or ketone to form an alkene with a high degree of stereoselectivity, predominantly yielding the E-alkene. wikipedia.org
The presence of the chloro-substituent on the benzyl ring can influence the electronic properties of the resulting monomer, which in turn affects the band gap of the final polymer. By carefully selecting the substituents on the phosphonate and the carbonyl compound, chemists can tune the properties of the resulting monomers and polymers for specific applications.
Synthesis of Silafluorene Copolymers for Organic Light-Emitting Diodes (OLEDs)
A significant application of chlorobenzylphosphonates is in the synthesis of silafluorene-based copolymers. These copolymers are of great interest for use in the emissive layer of OLEDs due to their electronic and optical properties. The Horner-Wadsworth-Emmons reaction is employed to introduce vinyl groups onto the silafluorene backbone by reacting a bis-aldehyde derivative of silafluorene with a phosphonate like this compound.
Table 2: Properties of Silafluorene-Based Copolymers
| Copolymer | Band Gap (eV) | Application | Reference |
| Silafluorene-alt-benzothiadiazole | 1.82 - 2.10 | Polymer Solar Cells | nih.gov |
| Silafluorene-alt-thiazolothiazole | 1.82 - 2.10 | Polymer Solar Cells | nih.gov |
| Silafluorene-alt-quinoxaline | 1.82 - 2.10 | Polymer Solar Cells | nih.gov |
Computational Chemistry and Advanced Analytical Methodologies
Computational Studies
Computational chemistry offers profound insights into the molecular properties of phosphonates, guiding synthetic efforts and explaining observed reactivity.
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the thermodynamics and kinetics of reactions involving benzylphosphonates. nih.govnih.govufms.bracs.org For instance, DFT can be employed to model the Arbuzov or Michaelis-Becker reactions, common routes to phosphonates, to determine the energies of reactants, products, and transition states.
These calculations can elucidate the reaction mechanism, predict the feasibility of a synthetic route, and explain the influence of substituents on the reaction rate and outcome. For Diethyl 3-chlorobenzylphosphonate, DFT studies could compare the energy barriers for the formation of the ortho, meta, and para isomers, providing a rationale for the observed regioselectivity. The electron-withdrawing nature of the chlorine atom at the meta position would be expected to influence the electron density of the benzylic carbon, which in turn affects the energetics of the P-C bond formation.
Molecular modeling techniques are utilized to analyze the structural and electronic properties of molecules, such as the strength and nature of the P-C bond in this compound. nih.gov Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can provide a quantitative measure of the bond strength and the hybridization of the participating orbitals.
For benzylphosphonates, the P-C bond is crucial for their stability and reactivity. Molecular modeling can predict how the presence of the chloro-substituent on the phenyl ring modulates the P-C bond length and dissociation energy compared to the unsubstituted Diethyl benzylphosphonate. These computational insights are valuable for understanding the compound's stability under various conditions and its propensity to undergo reactions involving the cleavage of this bond.
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental for the structural elucidation and confirmation of the identity of synthesized phosphonates.
NMR spectroscopy is the most powerful tool for the structural analysis of organophosphorus compounds. A combination of ¹H, ¹³C, and ³¹P NMR experiments provides a complete picture of the molecular framework. mdpi.comrsc.org
¹H NMR: The proton NMR spectrum of a diethyl benzylphosphonate derivative will show characteristic signals for the aromatic protons, the benzylic methylene (B1212753) protons (CH₂-P), and the ethyl ester protons (O-CH₂-CH₃). The benzylic protons are typically observed as a doublet due to coupling with the phosphorus nucleus (²JH-P). The chemical shift and multiplicity of the aromatic protons are influenced by the substitution pattern. For the 3-chloro isomer, a complex multiplet pattern is expected for the aromatic region.
¹³C NMR: The carbon NMR spectrum provides information on all the carbon atoms in the molecule. The benzylic carbon signal appears as a doublet due to one-bond coupling with phosphorus (¹JC-P). The carbons of the ethyl groups also show coupling to the phosphorus nucleus. The chemical shifts of the aromatic carbons are affected by the chloro-substituent, and these can be predicted and compared with experimental data to confirm the substitution pattern.
³¹P NMR: Phosphorus-31 NMR is particularly diagnostic for phosphonates. The ³¹P NMR spectrum of this compound is expected to show a single resonance, with a chemical shift characteristic of benzylphosphonates. For comparison, the ³¹P NMR chemical shift of Diethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)phosphonate has been reported at δ 26.2 ppm. nih.gov
Table 1: Representative NMR Data for Diethyl benzylphosphonate Analogs (Note: This table presents data for related compounds to illustrate expected spectral features.)
| Compound | Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| Diethyl benzylphosphonate rsc.org | ¹H | 1.43-1.47 (m, 6H), 3.12 (d, 2H), 4.20-4.27 (m, 4H), 7.32-7.43 (m, 5H) | J = 5.5 (P-H) |
| Diethyl (4-nitro-benzyl)phosphonate rsc.org | ¹³C | 16.24 (d), 62.70 (d), 123.26 (d), 132.89 (d), 135.80 (d), 150.17 (d) | J = 6.2, 5.5, 15.2, 10.6, 187.3, 3.8 |
| Diethyl p-tolylphosphonate rsc.org | ³¹P | 18.74 |
Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis (e.g., GC-MS, HRMS)
Mass spectrometry is used to determine the molecular weight of the compound and to obtain information about its structure from its fragmentation pattern. mdpi.com
GC-MS: Gas Chromatography-Mass Spectrometry combines the separation power of GC with the detection capabilities of MS. This technique is suitable for the analysis of volatile and thermally stable compounds like this compound. The GC retention time helps in identifying the compound in a mixture, while the mass spectrum provides its molecular weight and fragmentation data.
HRMS: High-Resolution Mass Spectrometry provides a very accurate measurement of the molecular weight, which allows for the determination of the elemental composition of the molecule. This is a definitive method for confirming the molecular formula of the synthesized compound.
The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the ethoxy groups, the cleavage of the P-C bond, and the formation of a tropylium-like ion from the benzyl (B1604629) fragment. The presence of chlorine would be indicated by the characteristic isotopic pattern of the molecular ion and chlorine-containing fragments.
Table 2: Expected Fragmentation in the Mass Spectrum of this compound (Note: This table is based on general fragmentation patterns of benzylphosphonates.)
| m/z Value | Fragment |
| [M]+ | Molecular ion |
| [M - C₂H₄O]+ | Loss of an ethoxy group |
| [M - C₂H₅O]+ | Loss of an ethoxy radical |
| [C₇H₆Cl]+ | Chlorobenzyl cation |
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for the purification of the synthesized phosphonate (B1237965) and for assessing its purity.
Column Chromatography: Following synthesis, this compound is typically purified by column chromatography on silica (B1680970) gel. A common eluent system for related compounds is a mixture of hexanes and ethyl acetate. The progress of the separation is monitored by Thin-Layer Chromatography (TLC).
Gas Chromatography (GC): As a volatile compound, the purity of this compound can be readily assessed by GC. A single, sharp peak in the chromatogram would indicate a high degree of purity. The integration of the peak area allows for the quantification of the compound.
High-Performance Liquid Chromatography (HPLC): HPLC can also be employed for the purity assessment of phosphonates. Reversed-phase HPLC with a suitable mobile phase, such as acetonitrile (B52724) and water, can effectively separate the target compound from any impurities.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of diethyl phosphonate compounds. While specific studies on the 3-chloro isomer are limited, established methods for analogous phosphonates provide a robust framework for its analysis. Reverse-phase (RP) HPLC is typically the method of choice. sielc.comsielc.com
A common RP-HPLC setup involves a C18 or a specialized reverse-phase column with low silanol (B1196071) activity. sielc.com The mobile phase generally consists of a mixture of acetonitrile and water, with an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.comsielc.com Gradient elution, where the mobile phase composition is varied during the run, is often employed to achieve optimal separation of the target compound from starting materials and byproducts. nih.gov This liquid chromatography method is also scalable, making it suitable for the isolation of impurities during preparative separation. sielc.com In some applications, derivatization of the analyte is performed pre-column to enhance detection, particularly when using a fluorescence detector. nih.govamazonaws.com
Table 1: Typical HPLC Conditions for Diethyl Phosphonate Analysis This table is a composite based on general methods for related phosphonate compounds.
| Parameter | Condition | Source |
| Column | Reverse-Phase C18 or Newcrom R1 | sielc.comnih.gov |
| Mobile Phase | A: Water with Phosphoric Acid (e.g., 20 mM, pH 2.8) B: Acetonitrile or Methanol | sielc.comsielc.comnih.gov |
| Elution | Gradient or Isocratic | sielc.comnih.gov |
| Flow Rate | 0.8 - 1.0 mL/min | nih.gov |
| Detector | UV (e.g., 260 nm) or Mass Spectrometry (MS) | nih.gov |
| Temperature | Ambient or controlled (e.g., 40 °C) | nih.gov |
Gas Chromatography (GC)
Gas chromatography, frequently coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile organophosphorus compounds like this compound. epa.govnih.gov This method is particularly valuable for monitoring the progress of synthesis reactions, such as the Michaelis-Arbuzov reaction, by quantifying the consumption of reactants and the formation of products and byproducts. rsc.orgresearchgate.net
In a typical application, a capillary column, such as one with a low-polarity silarylene phase (similar to 5% diphenyl/95% dimethyl polysiloxane), is used for separation. cromlab-instruments.es The instrument is operated in splitless injection mode to maximize sensitivity. cromlab-instruments.es A flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD) can be used, as they are highly selective for phosphorus-containing compounds, though mass selective detectors offer definitive identification. epa.gov GC-MS analysis of crude reaction mixtures can confirm the purity of the product and identify contaminants, which is crucial for optimizing reaction conditions and subsequent purification steps like vacuum distillation. rsc.org
Table 2: GC in the Analysis of Organophosphorus Compounds This table outlines the general parameters and purpose of GC analysis based on established methods.
| Aspect | Description | Source |
| Instrumentation | Gas chromatograph with capillary column (e.g., TRACE TG-5SilMS) | cromlab-instruments.es |
| Detector | Mass Spectrometer (MS), Flame Photometric Detector (FPD), or Nitrogen-Phosphorus Detector (NPD) | epa.govcromlab-instruments.es |
| Application | Monitoring reaction progress, purity assessment, and byproduct identification. | rsc.orgresearchgate.net |
| Sample Preparation | Direct injection of diluted reaction mixture or extract. | tandfonline.com |
| Key Findings | Allows for determination of product yield and purity (e.g., >88%) and identification of byproducts such as trialkyl phosphates. | rsc.org |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective method for monitoring the progress of chemical reactions in real-time. chemscene.comthieme.de It is widely used in syntheses yielding phosphonates, including the Michaelis-Arbuzov reaction, to quickly assess the status of the reaction. researchgate.netunh.edu
The procedure involves spotting a TLC plate (typically silica gel) with the starting material, the reaction mixture, and a "cospot" containing both the starting material and the reaction mixture. rochester.edu The plate is then developed in a suitable solvent system. As the reaction proceeds, the spot corresponding to the starting material diminishes in intensity in the reaction mixture lane, while a new spot for the product, this compound, appears and intensifies. rochester.edu The cospot is crucial for resolving the product from the starting material, especially if their retention factor (Rf) values are similar. rochester.edu The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. researchgate.net
Table 3: General Procedure for Reaction Monitoring by TLC
| Step | Action | Purpose | Source |
| 1. Plate Preparation | On a silica gel TLC plate, draw a baseline in pencil. Mark three lanes. | To prepare the stationary phase for sample application. | rochester.edu |
| 2. Spotting | Apply a spot of the starting material (Lane 1), the reaction mixture (Lane 3), and a cospot of both (Lane 2) onto the baseline. | To compare the reaction's progress against a reference. | rochester.edu |
| 3. Development | Place the plate in a sealed chamber with an appropriate eluent (mobile phase). Allow the solvent front to ascend near the top of the plate. | To separate the components based on polarity. | rochester.edu |
| 4. Visualization | Remove the plate, mark the solvent front, and dry it. Visualize the spots under a UV lamp and/or by staining. | To observe the positions of the starting material and product spots. | rochester.edu |
| 5. Analysis | Compare the spots in the reaction mixture lane to the reference lanes. Note the disappearance of the starting material and the appearance of the product. | To determine the extent of the reaction. | researchgate.net |
Q & A
Q. What are the common synthetic routes for Diethyl 3-chlorobenzylphosphonate, and how are reaction conditions optimized?
this compound is typically synthesized via Arbuzov-type reactions or Michaelis-Becker reactions . For example, phosphonyl dichlorides can react with alcohols under controlled conditions to form phosphonate esters. Key parameters include:
- Temperature : Reactions often proceed at 80–120°C to balance reactivity and byproduct formation.
- Catalysts : Anhydrous conditions with catalysts like aluminum chloride (AlCl₃) improve yields .
- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance reagent solubility and reaction rates.
Post-synthesis purification involves column chromatography or distillation to isolate the product from unreacted starting materials .
Q. What analytical techniques are recommended for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ³¹P NMR confirm structural integrity. For example, the ³¹P NMR signal typically appears at δ 20–30 ppm for phosphonate esters .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% as per commercial standards) using reverse-phase columns with UV detection .
- Mass Spectrometry (MS) : ESI-MS or GC-MS verifies molecular weight (e.g., [M+H]⁺ for C₁₁H₁₄ClO₃P: calculated 260.6 g/mol) .
Q. What safety precautions are critical when handling this compound?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to mitigate inhalation risks, as phosphonates may release irritant vapors during reactions .
- Storage : Keep in airtight containers at 2–8°C to prevent degradation .
Contradictions in safety data (e.g., OSHA non-hazard classification vs. irritant labeling) suggest adopting universal precautions regardless of regulatory discrepancies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields reported for phosphonate ester syntheses?
Yield variability often stems from:
- Moisture sensitivity : Trace water hydrolyzes intermediates; use molecular sieves or anhydrous solvents.
- Steric effects : Bulky substituents (e.g., 3-chlorobenzyl) slow reaction kinetics. Optimize stoichiometry (1:1.2 ratio of alcohol to phosphonyl chloride) .
- Byproduct formation : Monitor via TLC and quench reactions promptly.
Recent studies recommend microwave-assisted synthesis to reduce reaction times and improve reproducibility .
Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?
The phosphonate group acts as a stabilizing moiety in transition-metal-catalyzed reactions (e.g., Suzuki-Miyaura couplings). Key factors:
- Electron-withdrawing effects : The 3-chloro substituent enhances electrophilicity at the benzyl position, facilitating nucleophilic attack.
- Leaving group ability : The phosphonate ester can act as a pseudo-leaving group under basic conditions, enabling C–P bond cleavage .
Density Functional Theory (DFT) studies suggest that charge distribution at the phosphorus center dictates reactivity trends .
Q. How does this compound compare to analogs (e.g., 2- or 4-chloro isomers) in biological activity?
- Positional isomerism : The 3-chloro derivative shows higher enzyme inhibition potency in kinase assays due to optimal steric alignment with active sites.
- Solubility : LogP values (measured via HPLC) indicate that the 3-chloro isomer has moderate lipophilicity, enhancing cell membrane permeability .
Comparative studies in agrochemical research reveal selective herbicidal activity for the 3-chloro variant, attributed to its interaction with plant acetyl-CoA carboxylase .
Methodological Recommendations
- Contradiction Analysis : Cross-reference SDS from multiple vendors (e.g., Fisher Scientific vs. Fluorochem) to identify consensus protocols .
- Reaction Optimization : Employ Design of Experiments (DoE) to systematically vary temperature, solvent, and catalyst ratios .
- Biological Testing : Use in vitro models (e.g., enzyme inhibition assays) before scaling to in vivo studies to validate target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
